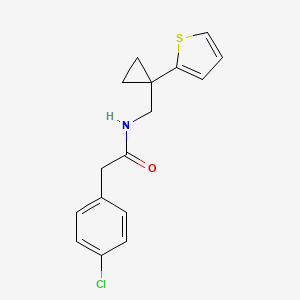

2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

2-(4-Chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group at the α-carbon of the acetamide backbone and a unique N-substituent comprising a cyclopropylmethyl group tethered to a thiophen-2-yl ring. This structural framework confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-13-5-3-12(4-6-13)10-15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUOFUYVNUTCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Thiophene Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted 2-arylacetamides, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:

Electronic and Steric Effects

- Chlorine Substitution: The 4-chlorophenyl group in the target compound reduces steric bulk compared to the 3,4-dichlorophenyl analog (), which may enhance solubility but reduce lipophilicity .

N-Substituent Diversity :

- The thiophene-cyclopropylmethyl group in the target compound introduces conformational rigidity and aromaticity, contrasting with the thiazol-2-yl group (), which participates in hydrogen bonding (R₂²(8) motif) .

- Compound 2 () features a pyridine-thioether substituent, enabling extended π-conjugation and redox activity, absent in the target compound .

Crystallographic and Supramolecular Features

- The 3,4-dichlorophenyl-thiazol analog () exhibits a twisted molecular conformation (61.8° dihedral) and N–H⋯N hydrogen-bonded dimers, which stabilize its crystal lattice .

- The target compound’s cyclopropane-thiophene motif likely imposes a planar or slightly twisted geometry, but experimental data are lacking.

Implications for Research and Development

- The target compound’s cyclopropane-thiophene system may offer improved metabolic stability.

- Materials Science : The pyridine-thioether analog () demonstrates utility in optoelectronic materials due to extended conjugation . The target’s thiophene group could similarly serve in conductive polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.